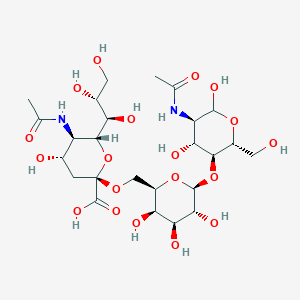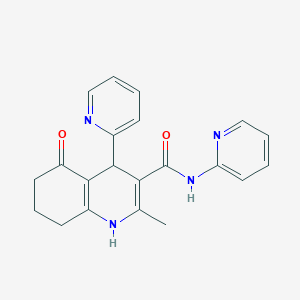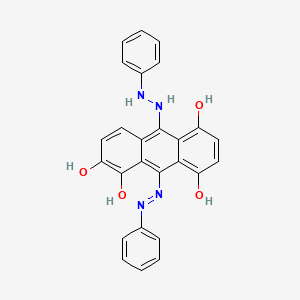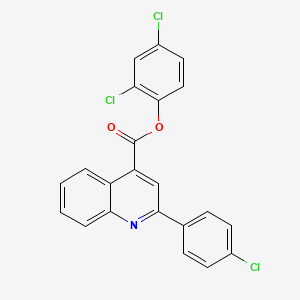![molecular formula C43H59N5O7S2 B12052752 3-{[1-Hydroxy-4-((E)-{3-[(methylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid CAS No. 478250-39-4](/img/structure/B12052752.png)
3-{[1-Hydroxy-4-((E)-{3-[(methylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-Hydroxy-4-((E)-{3-[(methylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-Hydroxy-4-((E)-{3-[(methylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the naphthoyl and benzenesulfonic acid derivatives, followed by their coupling through diazenyl and amine linkages. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[1-Hydroxy-4-((E)-{3-[(methylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
3-{[1-Hydroxy-4-((E)-{3-[(methylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-{[1-Hydroxy-4-((E)-{3-[(methylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[1-Hydroxy-4-((E)-{3-[(methylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid: This compound shares structural similarities with other sulfonic acid derivatives and naphthoyl compounds.
4-{[1-Hydroxy-4-((E)-{3-[(methylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-3-[methyl(octadecyl)amino]benzenesulfonic acid: A similar compound with slight variations in the position of functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
478250-39-4 |
|---|---|
Formule moléculaire |
C43H59N5O7S2 |
Poids moléculaire |
822.1 g/mol |
Nom IUPAC |
3-[[1-hydroxy-4-[[3-(methanesulfonamido)phenyl]diazenyl]naphthalene-2-carbonyl]amino]-4-[methyl(octadecyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C43H59N5O7S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-29-48(2)41-28-27-35(57(53,54)55)31-40(41)44-43(50)38-32-39(36-25-19-20-26-37(36)42(38)49)46-45-33-23-22-24-34(30-33)47-56(3,51)52/h19-20,22-28,30-32,47,49H,4-18,21,29H2,1-3H3,(H,44,50)(H,53,54,55) |
Clé InChI |
KRNSRORQCPUZIW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)S(=O)(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=CC(=C4)NS(=O)(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-{(5Z)-5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B12052683.png)
![6-(4-Nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B12052687.png)


![N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12052697.png)

![2-(5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-isopropylphenyl)ethanone](/img/structure/B12052701.png)

![5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide](/img/structure/B12052714.png)


![1-[(3,4-Dimethylphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052737.png)

